molecular formula C9H6N4O B6419920 [1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one CAS No. 19848-93-2

[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one

Katalognummer: B6419920
CAS-Nummer: 19848-93-2
Molekulargewicht: 186.17 g/mol
InChI-Schlüssel: NBXOKUUXBOFVIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,2,4]Triazolo[4,3-a]quinoxalin-1(2H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is part of the triazoloquinoxaline family, known for their diverse pharmacological properties, including antiviral, antimicrobial, and anticancer activities .

Eigenschaften

IUPAC Name

2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-9-12-11-8-5-10-6-3-1-2-4-7(6)13(8)9/h1-5H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXOKUUXBOFVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=NNC(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one typically involves the reaction of 4-chloro-8-methyl-1,2,4-triazoloquinoxaline-1-amine with various amines and triazole-2-thiol. This process is carried out under aromatic nucleophilic substitution conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for [1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

[1,2,4]Triazolo[4,3-a]quinoxalin-1(2H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce quinoxaline N-oxides, while substitution reactions can yield a variety of substituted triazoloquinoxalines with different biological activities .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of [1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one and its derivatives include:

  • Anticancer Activity : Several studies have shown that derivatives of this compound exhibit significant anticancer properties. For example, compounds with specific substitutions have been tested against various cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with promising results indicating their potential as effective anticancer agents .
  • Adenosine Receptor Antagonism : The compound acts as an antagonist for adenosine receptors, particularly the A3 and A2B subtypes. This interaction is believed to play a crucial role in modulating various physiological processes including angiogenesis and inflammation. For instance, the antagonism of A2B receptors can lead to reduced angiogenesis, which is vital in tumor growth inhibition .
  • Anticonvulsant Properties : Novel derivatives have been synthesized and evaluated for anticonvulsant activity using animal models. Some compounds demonstrated significant effectiveness in reducing convulsions induced by metrazol .

Table 1: Summary of Biological Activities of Selected Derivatives

Compound NameStructural FeaturesBiological Activity
1-(4-Nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoxalineContains a nitrophenyl substituentPotent A3 receptor antagonist
5-Methyl-[1,2,4]triazolo[4,3-a]quinoxalineMethyl group at position 5Exhibits anticancer properties
2-Aryl-[1,2,4]triazolo[4,3-a]quinoxalineVarious aryl groups at position 2Selective for A3 receptors

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of [1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one derivatives against HepG2 cells, several compounds were found to significantly inhibit cell proliferation. The most effective agents were further analyzed for their mechanism of action through molecular docking studies which indicated strong binding affinities to DNA targets. This suggests that these compounds may act as DNA intercalators .

Case Study: Anticonvulsant Evaluation

A series of synthesized [1,2,4]triazolo[4,3-a]quinoxaline derivatives were tested for anticonvulsant activity using a metrazol-induced convulsion model. Among the eleven tested compounds, two exhibited superior anticonvulsant effects compared to standard treatments like phenobarbital. This highlights the potential of these derivatives in treating seizure disorders .

Wirkmechanismus

The mechanism of action of [1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antiviral and anticancer effects. The compound’s ability to intercalate with DNA and inhibit topoisomerase II is one of the proposed mechanisms for its anticancer activity . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]quinoxalin-1(2H)-one is unique due to its versatile biological activities and the ease with which it can be chemically modified to produce a wide range of derivatives with enhanced properties. Its ability to act on multiple biological targets makes it a valuable compound in medicinal chemistry research .

Biologische Aktivität

The compound [1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of [1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one Derivatives

The synthesis of [1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. For instance, o-phenylenediamine undergoes cyclization with hydrazine derivatives in the presence of various reagents to yield the target compound. The synthetic pathways often include:

  • Reagents : Thionyl chloride, hydrazine hydrate.
  • Conditions : Refluxing in solvents like ethanol or dioxane.

The resulting derivatives are then characterized using techniques such as NMR and mass spectrometry to confirm their structures.

Anticancer Properties

Recent studies demonstrate that [1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one derivatives exhibit significant anticancer activity. For example:

  • In vitro Anti-Proliferative Activity : Compounds were tested against various human tumor cell lines, including HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer). The most promising derivatives showed IC50 values in the low micromolar range.
CompoundCell LineIC50 (μM)
12aMCF-75.0
12dHepG27.5
10cHCT-1166.0

The structure-activity relationship analysis indicated that the presence of hydrophobic substituents significantly enhances DNA intercalation and anticancer efficacy .

Adenosine Receptor Antagonism

Another notable biological activity is the antagonism of adenosine receptors. Certain derivatives have shown high affinity for the human A3 adenosine receptor:

  • Binding Affinity : Some compounds demonstrated Ki values as low as 0.60 nM at hA3 receptors with selectivity ratios exceeding 16,600 against hA1 and hA2A receptors .

This property suggests potential applications in treating conditions associated with adenosine receptor dysregulation.

Positive Inotropic Activity

Research has also explored the cardiovascular effects of these compounds. Specific derivatives exhibited positive inotropic activity in isolated heart preparations:

  • Stroke Volume Increase : Compound 6c showed a stroke volume increase of approximately 12.53% compared to milrinone's 2.46% at similar concentrations .

This finding indicates potential applications in heart failure management.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological potentials of [1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one derivatives:

  • Anticonvulsant Activity : A subset of synthesized compounds was tested for anticonvulsant properties using a metrazol-induced convulsion model. Notably, two compounds demonstrated significant protective effects against seizures .
  • Antimicrobial Activity : Some derivatives were evaluated for their antimicrobial properties against various pathogens. The results indicated significant inhibitory effects on bacterial growth .

Q & A

Basic: What are the common synthetic routes for [1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one derivatives?

Answer:
The synthesis typically involves cyclocondensation or cyclization reactions. For example:

  • Hydrazine intermediates : Reacting 2-hydrazinoquinoxaline derivatives with carbonyl compounds (e.g., aldehydes or ketones) under acidic conditions to form triazole rings. Ethylene glycol is often used as a solvent for cyclization .
  • One-pot methods : Copper-catalyzed tandem reactions of N-(2-haloaryl)propiolamides with sodium azide yield triazoloquinoxalines efficiently .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields for derivatives evaluated in antimicrobial studies .

Basic: What spectroscopic techniques are critical for characterizing [1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one derivatives?

Answer:
Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm ring closure. For example, aromatic protons appear at δ 7.32–8.28 ppm, and carbonyl groups resonate near δ 165 ppm .
  • IR spectroscopy : C=O stretches (~1685 cm⁻¹) and C=N vibrations (~1560 cm⁻¹) validate structural motifs .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight and purity .

Advanced: How can reaction conditions be optimized to enhance yield and selectivity in triazoloquinoxaline synthesis?

Answer:

  • Catalyst selection : Copper(I) iodide improves cycloaddition efficiency in azide-alkyne reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethylene glycol facilitates cyclization .
  • Temperature control : Microwave irradiation at 100–120°C reduces side reactions and increases yields compared to traditional heating .

Advanced: How can molecular docking studies predict the biological activity of triazoloquinoxaline derivatives?

Answer:

  • Software tools : AutoDock Vina evaluates binding affinities to target proteins (e.g., kinases or antimicrobial targets) by simulating ligand-receptor interactions .
  • Grid parameter optimization : Adjusting grid size to cover active sites (e.g., 20 ų) ensures accurate binding mode predictions .
  • Validation : Compare docking scores with experimental IC₅₀ values to refine computational models .

Advanced: What structural modifications improve the structure-activity relationship (SAR) of triazoloquinoxalines for anticonvulsant applications?

Answer:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at position 7 enhances anticonvulsant activity by increasing lipophilicity and blood-brain barrier penetration .
  • Ring saturation : Tetrahydroquinoxaline derivatives show reduced toxicity while retaining efficacy in rodent models .
  • Hybridization : Linking triazoloquinoxalines to sulfonamide groups improves binding to GABA receptors .

Advanced: How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in triazoloquinoxaline research?

Answer:

  • Dose-response studies : Establish selectivity indices (SI = IC₅₀(non-target cells)/IC₅₀(target cells)) to differentiate therapeutic vs. toxic effects .
  • Mechanistic assays : Use flow cytometry to confirm apoptosis induction in cancer cells versus bacteriostatic effects in microbial assays .
  • Structural analogs : Modify substituents (e.g., replacing phenyl with pyridyl groups) to decouple antimicrobial and cytotoxic activities .

Advanced: What strategies improve the pharmacokinetic properties of triazoloquinoxalines?

Answer:

  • Prodrug design : Esterification of carboxyl groups enhances solubility and oral bioavailability .
  • Metabolic stability : Fluorine substitution at key positions reduces cytochrome P450-mediated degradation .
  • Formulation : Nanoemulsions or liposomal encapsulation improve plasma half-life in preclinical models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.